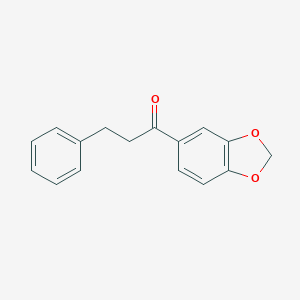
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used recreationally for its euphoric and empathogenic effects. However, in recent years, there has been increasing interest in its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders.
作用机制
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. It also has effects on other neurotransmitter systems, including oxytocin, which is associated with social bonding and trust. The exact mechanism of action of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is not fully understood, but it is thought to involve the modulation of neural circuits involved in emotion regulation and social cognition.
生化和生理效应
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, dehydration, and electrolyte imbalances. It can also cause neurotoxicity, particularly in the serotonergic system, which may lead to long-term cognitive and emotional deficits. However, the exact nature and extent of these effects are still the subject of debate and further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use.
实验室实验的优点和局限性
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has several advantages for use in laboratory experiments, including its ability to enhance social behavior, promote emotional openness, and reduce fear and anxiety. It is also relatively easy to administer and has a rapid onset of action. However, there are several limitations to its use, including its illicit status, potential neurotoxicity, and the need for specialized equipment and expertise for synthesis and administration.
未来方向
There are several potential future directions for research on 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, including further clinical trials investigating its therapeutic potential, studies on its long-term effects on cognition and emotion, and investigations into its mechanism of action at the molecular and neural circuit levels. There is also growing interest in the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- as a tool for enhancing empathy and social bonding in healthy individuals, as well as its potential use in the treatment of addiction and other psychiatric disorders. However, further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use and to develop safe and effective protocols for its administration.
合成方法
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is synthesized from safrole, a natural compound found in sassafras oil. The synthesis involves several steps, including isomerization, oxidation, and reduction, and requires specialized equipment and expertise. Due to its illicit nature, the synthesis of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is illegal in most countries and is associated with significant health and legal risks.
科学研究应用
Despite its illicit status, 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Several clinical trials have investigated the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl--assisted psychotherapy in the treatment of PTSD, anxiety, depression, and other psychiatric disorders, with promising results. 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is thought to enhance the therapeutic process by promoting empathy, reducing fear, and increasing emotional openness.
属性
CAS 编号 |
126266-78-2 |
|---|---|
产品名称 |
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- |
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H14O3/c17-14(8-6-12-4-2-1-3-5-12)13-7-9-15-16(10-13)19-11-18-15/h1-5,7,9-10H,6,8,11H2 |
InChI 键 |
KWERTVJSMBTGIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
其他 CAS 编号 |
126266-78-2 |
同义词 |
1-benzo[1,3]dioxol-5-yl-3-phenyl-propan-1-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



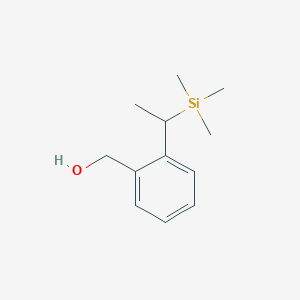
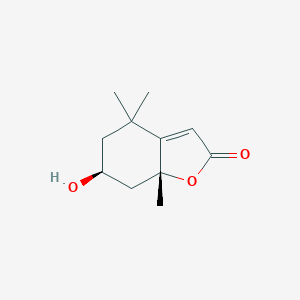
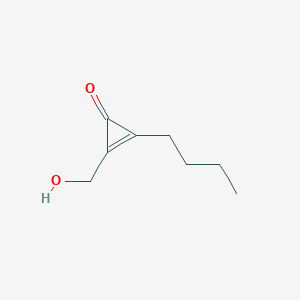
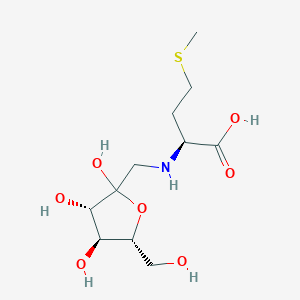
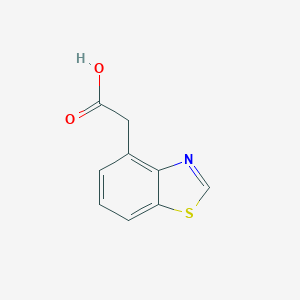
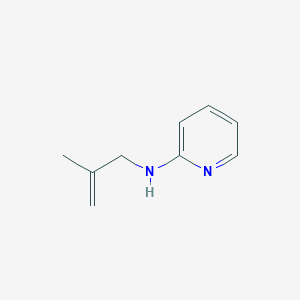
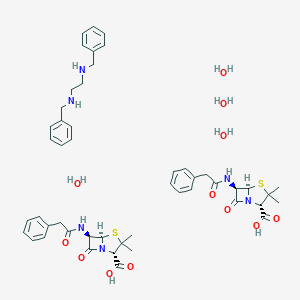
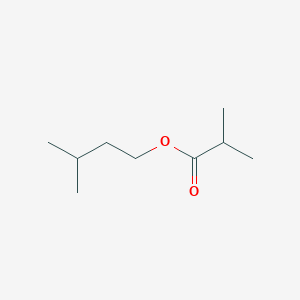
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
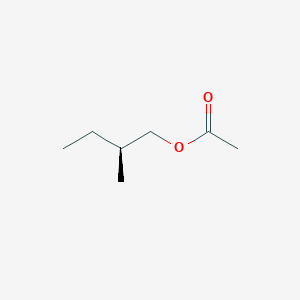
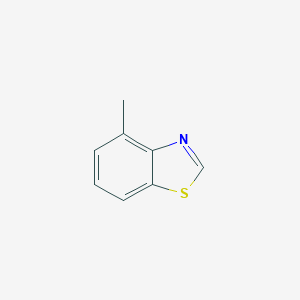
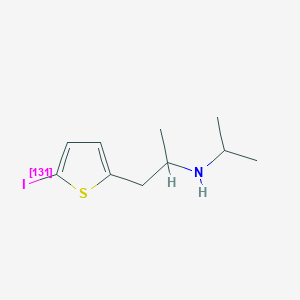
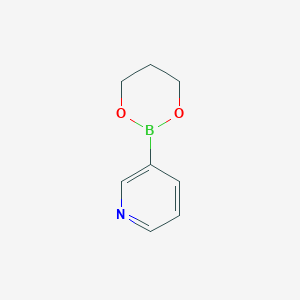
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)